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Executive Summary

Fosgonimeton (ATH-1017) is an investigational, small-molecule prodrug designed to address
neurodegeneration by positively modulating the Hepatocyte Growth Factor (HGF)/MET
signaling system. This pathway is a critical endogenous repair mechanism essential for
neuronal health, survival, and function, and its activity may be impaired in neurodegenerative
conditions such as Alzheimer's disease, Parkinson's disease, and Dementia with Lewy Bodies.
Fosgonimeton is converted to its active metabolite, fosgo-AM (ATH-1001), which penetrates
the blood-brain barrier to enhance the HGF/MET signaling cascade. This guide provides a
comprehensive overview of the mechanism of action, preclinical evidence, and clinical findings
for fosgonimeton, with a focus on quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Positive Modulation of
the HGF/MET Signaling Pathway

Fosgonimeton's therapeutic hypothesis centers on the augmentation of the HGF/MET
neurotrophic system. The prodrug, fosgonimeton, is rapidly converted to its active metabolite,
fosgo-AM, following subcutaneous administration[1]. Fosgo-AM is a positive modulator of the
HGF/MET signaling pathway, meaning it enhances the interaction between HGF and its
receptor, MET[1].
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Upon binding of HGF, the MET receptor dimerizes and undergoes autophosphorylation on
specific tyrosine residues within its intracellular domain[1]. This phosphorylation event creates
docking sites for various downstream signaling molecules, leading to the activation of multiple
pro-survival and regenerative pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt
and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK)
cascades|[1]. Activation of these pathways ultimately leads to changes in gene expression that
promote neuronal survival, synaptogenesis, and anti-inflammatory processes|[1].

Intracellular Space

Extracellular Space

) Activates
Cell Membrane Activates
Fosgo-AM +
- -

é . Activates
Binds MAPK Pathway

Modulates

Modulates

(ERK)

Click to download full resolution via product page

Caption: Fosgonimeton's Mechanism of Action on the HGF/MET Pathway.

Preclinical Evidence

A substantial body of preclinical research in both in vitro and in vivo models has demonstrated
the neurotrophic and neuroprotective effects of fosgonimeton and its active metabolite.

In Vitro Studies

In primary rat cortical and hippocampal neurons, fosgo-AM has been shown to:

e Enhance Synaptogenesis and Neurite Outgrowth: Treatment with fosgo-AM promotes the
formation of new synapses and the extension of neurites, crucial for neuronal communication
and network integrity.

» Protect Against Amyloid-Beta (Af3) Toxicity: Fosgo-AM improves neuronal survival, preserves
neurite networks, and reduces tau hyperphosphorylation in the presence of toxic Ap
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peptides.

Attenuate Mitochondrial Stress and Apoptosis: The compound has been observed to
decrease mitochondrial oxidative stress and the release of cytochrome c, a key step in the
apoptotic cascade.

Modulate Pro-Survival Signaling: Following AB injury, fosgo-AM enhances the
phosphorylation and activation of the pro-survival proteins Akt and ERK.

Reduce Tau Hyperphosphorylation: By reducing the activity of Glycogen Synthase Kinase 3
Beta (GSK3p), a primary kinase involved in tau pathology, fosgo-AM leads to a decrease in
tau hyperphosphorylation.

Promote Autophagy: Fosgo-AM has been shown to mitigate AB-induced deficits in the
autophagy markers ULK1 and Beclin-1, suggesting a role in clearing pathological protein
aggregates.

Protect Against Glutamate Excitotoxicity: The neuroprotective effects of fosgo-AM extend to
glutamate-induced excitotoxicity, a common pathological feature in neurodegenerative
diseases. This protection is dependent on the activation of the Akt and ERK pathways.

Table 1: Summary of In Vitro Quantitative Data
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In Vivo Studies

Animal models of neurodegeneration and cognitive impairment have been utilized to translate

the in vitro findings to a more complex biological system.

e Scopolamine-Induced Amnesia Model: In a rat model of dementia induced by the cholinergic

antagonist scopolamine, fosgo-AM treatment rescued cognitive deficits, suggesting an

enhancement of synaptic function and NMDA receptor signaling.

e Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: Fosgonimeton demonstrated

the ability to improve cognitive impairment in a mouse model of neuroinflammation induced

by LPS.

» Amyloid-Beta (Ap) Infusion Model: In a rat model of Alzheimer's disease where cognitive

deficits were induced by intracerebroventricular (ICV) injection of the AB2s-35 peptide,
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subcutaneous administration of fosgonimeton for 14 days significantly rescued cognitive

function in a passive avoidance test.

Table 2: Summary of In Vivo Quantitative Data

Model Animal Treatment Dosing Outcome Reference
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Clinical Development

Fosgonimeton has been evaluated in several clinical trials for Alzheimer's disease,

Parkinson's disease dementia, and Dementia with Lewy Bodies.

Pharmacokinetics and Pharmacodynamics

Phase 1 studies in healthy volunteers and individuals with Alzheimer's disease demonstrated

that fosgonimeton is safe and well-tolerated. The pharmacokinetic profile is characterized by:

e Rapid Conversion: Fosgonimeton is quickly converted to its active metabolite, ATH-1001

(fosgo-AM).

» Dose-Proportional Exposure: The plasma levels of fosgonimeton and its active metabolite

increase proportionally with the administered dose.
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e No Accumulation: Once-daily dosing does not lead to significant accumulation of the drug or

its metabolite.

Pharmacodynamic assessments using quantitative electroencephalogram (qEEG) and event-
related potential (ERP) P300 provided evidence of central nervous system penetration and
target engagement. In subjects with Alzheimer's disease, a significant normalization of ERP
P300 latency was observed, suggesting enhanced synaptic function.

Table 3: Summary of Phase 1 Pharmacokinetic/Pharmacodynamic Data

Parameter Population Dose Finding p-value Reference
Significant

ERP P300 Alzheimer's 40 mg normalization 0.027

Latency Disease fosgonimeton  compared to '
placebo

Phase 2/3 LIFT-AD Trial in Alzheimer's Disease

The LIFT-AD trial was a randomized, placebo-controlled study that evaluated the efficacy and
safety of 40 mg fosgonimeton administered subcutaneously once daily for 26 weeks in
individuals with mild-to-moderate Alzheimer's disease.

e Primary Endpoint: The trial did not meet its primary endpoint, the Global Statistical Test
(GST), which is a composite of the Alzheimer's Disease Assessment Scale-Cognitive
Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily
Living (ADCS-ADL23).

e Secondary Endpoints: Key secondary endpoints, including the change in ADAS-Cogl11 and
ADCS-ADL23, also did not reach statistical significance. However, there was a numerical
trend favoring fosgonimeton on both measures.

e Subgroup Analyses: In prespecified subgroups of patients with more advanced disease or
those who were carriers of the APOE4 gene, a greater numerical treatment effect was

observed with fosgonimeton.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b10830022?utm_src=pdf-body
https://www.benchchem.com/product/b10830022?utm_src=pdf-body
https://www.benchchem.com/product/b10830022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Biomarkers: Treatment with fosgonimeton led to a statistically significant reduction in
plasma levels of pTau217, a key biomarker of Alzheimer's disease pathology. Directional
improvements were also seen in other biomarkers of neurodegeneration (NfL), inflammation
(GFAP), and protein pathology (AB42/40, p-Taul81).

Table 4: Key Efficacy and Biomarker Results from the LIFT-AD Trial

Fosgonimet Placebo

. . on Group Group
Endpoint/Bi .
(change (change Difference p-value Reference
omarker
from from
baseline) baseline)
GST - - -0.08 0.70
ADAS-Cogll -1.09 -0.39 -0.70 0.35
ADCS-ADL23  +0.65 -0.02 +0.67 0.61
Plasma
-0.12 pg/mL <0.01
pTau2l7

Phase 2 SHAPE Trial in Parkinson's Disease Dementia
and Dementia with Lewy Bodies

The SHAPE trial was an exploratory Phase 2 study that assessed the safety and efficacy of
fosgonimeton at two doses (40 mg and 70 mg) for 26 weeks.

e Primary Endpoint: The primary endpoint, a composite score of the change in ERP P300
latency and ADAS-Cog13, was not met.

o Cognitive Outcomes: Despite missing the primary endpoint, the 40 mg dose group showed a
statistically significant improvement in the ADAS-Cog13 score compared to placebo. All five
patients in the modified intent-to-treat population in this group showed individual

improvement.

» Safety: Fosgonimeton was generally well-tolerated, with injection site reactions being the

most common adverse event.
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Table 5: Key Efficacy Results from the SHAPE Trial (40 mg dose)

Fosgonimet Placebo

on Group Group

Endpoint (change (change Difference p-value Reference
from from
baseline) baseline)

ADAS-Cogl13 - - -7.2 points 0.0321

Experimental Protocols
MET Phosphorylation Assay
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MET Phosphorylation Assay Workflow
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Caption: Workflow for the MET Phosphorylation Assay.

¢ Cell Culture: Human Embryonic Kidney (HEK293) cells are seeded in 6-well plates and
grown to an appropriate confluency.

e Serum Starvation: The growth medium is replaced with a serum-free medium, and the cells
are incubated for at least 8 hours to reduce basal receptor activation.
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o Treatment: Cells are treated with a sub-threshold concentration of HGF in the presence or
absence of varying concentrations of fosgo-AM.

o Cell Lysis: After the treatment period, cells are washed with cold phosphate-buffered saline
(PBS) and lysed with a buffer containing protease and phosphatase inhibitors.

» Quantification: The concentration of phosphorylated MET (pMET) in the cell lysates is
determined using a pMET-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

» Data Analysis: pMET levels are normalized to the total protein concentration in each sample
and compared between treatment groups.

AB2s-35 Rat Model of Alzheimer's Disease
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Caption: Workflow for the AB2s5-35 Rat Model of AD.

» Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic
apparatus.

o Stereotaxic Surgery: A midline incision is made on the scalp to expose the skull. A small burr
hole is drilled over the lateral ventricle.

« Intracerebroventricular (ICV) Injection: A solution of the neurotoxic ABzs-3s peptide is slowly
infused into the lateral ventricle. Sham-operated animals receive a vehicle injection.

o Fosgonimeton Administration: Following surgery, rats are treated with subcutaneous
injections of fosgonimeton or vehicle once daily for 14 consecutive days.

e Behavioral Testing: Learning and memory are assessed using the passive avoidance test,
which measures the latency of the rats to enter a dark compartment where they previously
received a mild foot shock.

o Data Analysis: The step-through latency is compared between the different treatment groups
to evaluate cognitive function.

Conclusion

Fosgonimeton is a novel therapeutic candidate with a well-defined mechanism of action
centered on the positive modulation of the HGF/MET signaling pathway. Preclinical studies
have provided robust evidence for its neurotrophic and neuroprotective effects in various
models of neurodegeneration. While the Phase 2/3 LIFT-AD trial in Alzheimer's disease did not
meet its primary endpoint, the observed effects on biomarkers and in specific patient
subgroups, along with the positive cognitive signals in the SHAPE trial for Parkinson's disease
dementia and Dementia with Lewy Bodies, suggest that enhancing the HGF/MET system
remains a promising therapeutic strategy. Further investigation is warranted to fully elucidate
the clinical potential of fosgonimeton in neurodegenerative diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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